4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol
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Overview
Description
4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-one, while reduction of the amino group can produce various amine derivatives .
Scientific Research Applications
4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The triazole ring can also participate in coordination with metal ions, influencing its reactivity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound without the amino and hydroxyl groups.
4-(4-Amino-1H-1,2,3-triazol-2-yl)butan-2-ol: A similar compound with a different substitution pattern.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups.
Uniqueness
4-(4-Amino-2H-1,2,3-triazol-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H12N4O |
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Molecular Weight |
156.19 g/mol |
IUPAC Name |
4-(4-aminotriazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(11)2-3-10-8-4-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
InChI Key |
IVRUCJHYSRQGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1N=CC(=N1)N)O |
Origin of Product |
United States |
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